Antibacterial activity: Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a substrate required for bacterial folic acid synthesis. They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in this pathway, thereby inhibiting bacterial growth [].
Anti-inflammatory activity: Some sulfonamides inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, leading to reduced production of pro-inflammatory mediators [].
Anticancer activity: Certain sulfonamides have demonstrated anticancer potential through various mechanisms, such as inhibiting angiogenesis, inducing apoptosis, and interfering with cell cycle progression [].
Applications
Anticancer activity: Compounds containing the 4-fluorophenyl and sulfonamide moieties have shown promise as anticancer agents [, , , , ]. For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibited potent in vitro and in vivo antitumor activity against human myelodysplastic syndrome [].
Anti-inflammatory activity: Derivatives bearing the 4-fluorophenyl and sulfonamide groups have been explored for their anti-inflammatory properties [, , , , ].
Neurotensin receptor antagonists: Compounds featuring these structural motifs have been studied for their activity as neurotensin receptor antagonists, particularly NTS2 selective compounds [].
Cholesteryl ester transfer protein (CETP) inhibitors: Triphenylethanamine derivatives with a 4-fluorophenyl and sulfonamide group have shown potential as CETP inhibitors for managing cholesterol levels [].
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It exhibits strong antitumor activity in vitro and in vivo, demonstrating significant efficacy against human myelodysplastic syndrome (SKM-1) cell lines and xenograft models. [] This compound induces G1 cell cycle arrest and apoptosis, and its mechanism of action involves increasing intracellular levels of acetyl-histone H3 and P21. [] Furthermore, it displays a favorable pharmacokinetic profile with minimal metabolic differences across species and low inhibition of the hERG channel. []
Compound Description: FNA is a potent and selective HDAC inhibitor, specifically targeting class I HDACs, with notable potency against HDAC3. [] It displays potent antiproliferative activity in vitro against various solid tumor cell lines, particularly HepG2 cells, surpassing the potency of SAHA. [] FNA exhibits in vivo antitumor activity in xenograft models, inhibiting tumor growth comparably to SAHA. [] Its mechanism of action involves promoting apoptosis and inducing G2/M phase arrest. [] Furthermore, FNA demonstrates synergistic anticancer effects when combined with taxol or camptothecin. []
Compound Description: 4FPA is an organic compound characterized by its crystal structure and investigated for its reactivity features using DFT calculations. [] These calculations revealed potential electrophilic and nucleophilic coordination sites within the molecule. [] The study also explored 4FPA's thermodynamic properties, intramolecular interactions, and nonlinear optical properties, suggesting potential applications beyond its immediate chemical nature. []
Compound Description: This compound was unexpectedly obtained as the major product during an attempt to synthesize an amidoxime derivative. [] Its formation highlights the influence of strong electron-withdrawing groups (nitro group) and polar protic solvents (ethanol) on conventional amidoxime synthesis protocols. [] The unexpected formation of this amide derivative instead of the intended amidoxime emphasizes the importance of considering electronic effects and solvent choices in organic synthesis. []
Compound Description: This amidoxime derivative was successfully synthesized using an alternative protocol (DMSO/KOtBu) after the initial attempt yielded the corresponding amide. [] This compound, featuring a nitro group ortho to the amidoxime, represents a novel structure with potential applications in medicinal chemistry and other areas. []
Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized through an unusual ring closure reaction. [] It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. [] The crystal structure, containing two independent molecules and disordered ether molecules, provides insights into its solid-state arrangement. []
Compound Description: FABT exhibits dual fluorescence in its crystalline form when grown in an aqueous environment, attributed to conformational changes. [] In contrast, crystals grown in methanol and FABT dissolved in methanol display a single fluorescence band. [] This difference in fluorescence behavior highlights the impact of environmental polarity and potential aggregation effects on the compound's conformational landscape. []
Relevance: FABT, like 4-{[(4-fluorophenyl)amino]sulfonyl}benzamide, contains the (4-fluorophenyl)amino group. While FABT's fluorescence properties are the focus of the study [], its structural similarity to the target compound emphasizes the significance of exploring how subtle differences in structure can lead to significant variations in physicochemical properties, potentially influencing biological activity.
Compound Description: This compound's crystal structure was determined at 100.00 K, providing detailed information about its solid-state conformation and packing arrangement. [] It crystallizes in the triclinic space group P-1 with one molecule in the asymmetric unit and a dichloromethane solvent molecule. [] The structural information obtained from this study contributes to understanding the solid-state properties of this class of compounds. []
Compound Description: This compound, crystallizing in the orthorhombic space group Pca21, has been characterized by single-crystal X-ray diffraction at 100.02 K. [] Its structure, determined with high precision, contributes valuable information to the understanding of structural features and solid-state packing of similar compounds.
Compound Description: Ramatroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] Its therapeutic potential lies in managing TXA2-mediated diseases. [] The invention of a thermodynamically stable form of ramatroban with a melting point of 151 °C and characteristic IR peaks ensures consistent pharmaceutical manufacturing and therapeutic efficacy. [] This stable form is prepared by converting a metastable form using specific conditions, highlighting the importance of polymorphism in drug development. [, ]
Compound Description: This compound exhibits a broad spectrum of anti-cancer activity against various tumor cell lines in vitro. [] Its mechanism of action involves inhibiting cell proliferation rather than inducing cytotoxicity. [] Compound 1018 significantly inhibits EGF-induced phosphorylation of ERK1/2, suggesting that its anti-proliferative effects are linked to interfering with the ERK signaling pathway. []
Compound Description: This compound's crystal structure was determined at 173 K, providing detailed information about its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. []
Compound Description: The crystal structure of this compound, determined at 173 K, reveals its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. [] The study provides detailed structural information, contributing to understanding the solid-state properties of this class of compounds. []
Compound Description: This compound, crystallizing in the monoclinic space group I2/a, has been characterized by single-crystal X-ray diffraction. [] The crystal structure, determined at 296 K, reveals its solid-state conformation and packing arrangement, providing valuable insights into its structural features. []
Compound Description: The crystal structure of this compound, determined at 100.0 K, provides insights into its solid-state conformation and packing arrangement. [] Crystallizing in the triclinic space group P-1, the asymmetric unit contains one molecule of the compound and half a molecule of dichloromethane. []
Compound Description: This series of compounds represents novel amino- and iminometallanes synthesized using 4-fluoroaniline and group 13 metal methyl compounds (AlMe3, GaMe3, InMe3). [] These complexes demonstrate varying degrees of oligomerization depending on the metal center and reaction conditions. [] Their synthesis and characterization expand the knowledge of group 13 organometallic chemistry and highlight the versatility of 4-fluoroaniline as a ligand. []
Compound Description: The crystal structure of this compound, determined at 173 K, reveals its solid-state conformation and packing arrangement. [] It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. [] The study provides a detailed description of the molecular geometry and intermolecular interactions, contributing to a better understanding of its solid-state properties. []
Compound Description: CORT125134 is a highly selective glucocorticoid receptor (GR) antagonist. [] Developed as a potential treatment for Cushing's syndrome, it addresses the limitations of nonselective GR antagonists like mifepristone, which can cause unwanted side effects. [] CORT125134's selectivity for GR highlights the importance of targeted therapies and the potential for improved safety profiles in drug development. []
Compound Description: This compound represents a novel hydrate of a phenyluracil derivative. [] The invention focuses on the synthesis and characterization of this hydrate, which is intended for use in plant protection formulations. [] The presence of water molecules within the crystal lattice can significantly influence the compound's physicochemical properties, such as solubility and stability, which are crucial for its efficacy as a plant protection agent. []
{1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} (MMV665953) and {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide} (MMV665807)
Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a planar conformation in its core structure, stabilized by intramolecular and intermolecular hydrogen bonds and π···π interactions. [] It demonstrates potent inhibitory activity against c-Met and c-Kit kinases, suggesting potential applications in cancer therapy targeting these signaling pathways. []
Compound Description: This series of compounds, particularly the lead compound 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3), exhibits antipsychotic-like effects in various behavioral and biochemical models. [] Notably, these compounds show a wider separation between doses producing antipsychotic effects and those causing catalepsy, suggesting a potentially improved side effect profile compared to typical antipsychotics. []
Compound Description: This series of benzamide derivatives represents a novel group of compounds synthesized and characterized using various spectroscopic techniques (1H-NMR, 13C-NMR, FT-IR, LC-MS). [] While their specific biological activities are not disclosed in the provided abstract, their synthesis and characterization suggest potential applications in medicinal chemistry due to the presence of a benzamide moiety, which is frequently found in biologically active compounds. []
Compound Description: This compound is a nonsteroidal antagonist of the rat epididymal androgen-binding protein (rABP). [] It binds competitively to rABP with high affinity but shows minimal or no affinity for the rat ventral prostate androgen receptor and human sex hormone-binding globulin. [] Compound 11's selectivity for rABP makes it a valuable tool for studying ABP's role in spermatogenesis and sperm maturation in rats. []
Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively raises HDL-C levels in animals and may have antiatherosclerotic properties by enhancing reverse cholesterol transport. [] Unlike torcetrapib, BMS-795311 does not induce blood pressure increases or elevate aldosterone synthase (CYP11B2) activity, indicating a favorable safety profile. []
Compound Description: BIBW 2992 is the active pharmaceutical ingredient in a new solid pharmaceutical formulation designed for immediate release. [] The formulation aims to deliver BIBW 2992 efficiently, with at least 85% of the drug dissolving within 30 minutes in vitro, to exert its therapeutic effects in cancer treatment. []
4-Fluorobutyrfentanyl (4-FBF)
Compound Description: 4-FBF is a novel fentanyl derivative identified in seized materials and postmortem biological samples. [] This potent synthetic opioid, detected in both powder form and e-cigarette liquid, poses a significant health risk due to its association with fatal intoxications. [] The emergence of 4-FBF underscores the ongoing challenges in tackling the spread of novel psychoactive substances (NPS) and their severe consequences. []
Compound Description: This series of sulfonamide derivatives exhibits potent urease inhibitory activity, with some compounds showing significantly higher potency than the standard thiourea. [] These compounds also demonstrate antioxidant activity against DPPH. [] Molecular docking studies suggest favorable binding interactions with the active site of the urease enzyme, supporting their mechanism of action. []
(3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol
Compound Description: This compound is a potential impurity in the synthesis of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [] The presence of impurities in pharmaceutical products is undesirable due to potential toxicity and efficacy concerns. [] Therefore, understanding the synthesis and potential presence of this impurity is crucial for ensuring the quality and safety of paroxetine hydrochloride. []
Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. [] This compound exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs, indicating its potential as a treatment for asthma and other inflammatory diseases. [] The R enantiomer of the compound shows superior potency compared to the S enantiomer, highlighting the importance of stereochemistry in drug development. []
Compound Description: CL 259,763 is a synthetic immunomodulator that enhances immune responses and restores immune function in various experimental models. [] It enhances the induction of cytolytic T lymphocyte responses to tumors and viral infections, even in immunocompromised mice. [] CL 259,763's ability to potentiate the immune response and counteract the immunosuppressive effects of cancer treatments and other factors makes it a promising candidate for further investigation as an immunotherapeutic agent. []
Compound Description: This compound's crystal structure, containing two independent molecules in the asymmetric unit, has been determined by X-ray crystallography. [] The cyclohexa-1,3-diene ring adopts a slightly distorted screw-boat conformation, and the molecules are linked by N—H⋯O hydrogen bonds. [] The structural information obtained from this study contributes to understanding the solid-state properties and intermolecular interactions of this class of compounds. []
Compound Description: The crystal structure of this compound has been determined by X-ray diffraction. [] The molecule adopts a conformation where the fused cyclohexene and pyran rings adopt sofa and boat conformations, respectively. [] The crystal packing is stabilized by N—H…N and N—H…O hydrogen bonds, forming a two-dimensional network. []
Compound Description: The crystal structure of this compound has been determined by X-ray crystallography. [] The pyrazole ring in the molecule shows significant twists with respect to the attached phenyl and pyridine rings. [] The crystal packing is characterized by N—H⋯N hydrogen bonds, forming a two-dimensional network. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.